molecular formula C17H24N2O4S B5417747 3-methylsulfonyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]benzamide

3-methylsulfonyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]benzamide

Cat. No.: B5417747
M. Wt: 352.5 g/mol
InChI Key: RNNBIXYZLGAWQY-CVEARBPZSA-N
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Description

3-methylsulfonyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a cyclobutyl ring, and an oxan-4-ylamino group. The presence of the methylsulfonyl group adds to its chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

3-methylsulfonyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-24(21,22)14-4-2-3-12(11-14)17(20)19-16-6-5-15(16)18-13-7-9-23-10-8-13/h2-4,11,13,15-16,18H,5-10H2,1H3,(H,19,20)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNBIXYZLGAWQY-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2CCC2NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N[C@H]2CC[C@H]2NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylsulfonyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]benzamide typically involves multiple steps, starting from readily available precursorsThe final step involves the attachment of the benzamide core and the methylsulfonyl group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-methylsulfonyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the benzamide core can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-methylsulfonyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methylsulfonyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research .

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